The compound 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of the pyrazolopyrimidinone class, which has been extensively studied for its diverse pharmacological properties. Pyrazolopyrimidinones are known for their structural similarity to purines and have been investigated for their potential as anti-inflammatory, antimicrobial, antifungal, and antitumor agents, as well as for their ability to inhibit phosphodiesterase 5 (PDE5) and ATP synthase123456789. This comprehensive analysis will delve into the mechanism of action and applications of this compound across various fields.
The pyrazolopyrimidinone derivatives have been reported to possess significant anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For example, the compound 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin1. Another study found that the anti-inflammatory activity varied depending on the nature of the substituents at the 2 position, with some compounds showing potent pharmacological activity both in vivo and in vitro5.
Pyrazolopyrimidinones have also been explored for their antimicrobial and antifungal activities. A series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones were synthesized and evaluated, revealing activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans6. However, another study reported that a series of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones did not show significant antimicrobial activity8.
In the realm of cancer research, pyrazolopyrimidinone analogues of the potent antitumor agent LY231514 have been prepared, with one compound demonstrating in vitro cell growth inhibitory activity3. This highlights the potential of pyrazolopyrimidinone derivatives in the development of new anticancer drugs.
The inhibition of PDE5 by pyrazolopyrimidinones represents a significant application in the treatment of erectile dysfunction. The 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines have been identified as potent and selective PDE5 inhibitors, leading to the advancement of a clinical candidate4.
The pyrazolopyrimidinone derivatives have been shown to exhibit a range of biological activities through different mechanisms. For instance, some derivatives have been found to act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis2. Others have been identified as second-generation PDE5 inhibitors, which are important in the treatment of erectile dysfunction4. Additionally, certain pyrazolopyrimidinones have demonstrated anti-inflammatory properties by inhibiting leukotrienes and prostaglandin biosynthesis, which are key mediators in inflammatory processes5. Moreover, as structural analogues of purines, these compounds have shown adenosine receptor antagonist activity, which can be beneficial in cardiovascular disorders7.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7